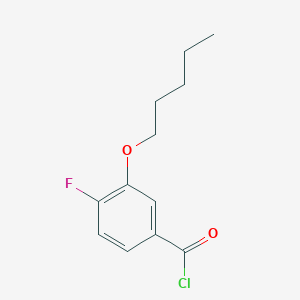

4-Fluoro-3-n-pentoxybenzoyl chloride

Description

4-Fluoro-3-n-pentoxybenzoyl chloride is a fluorinated aromatic acyl chloride with the molecular formula C₁₂H₁₄ClFO₂. Its structure features a fluorine atom at the para-position (4-position) and a linear n-pentoxy (-O-C₅H₁₁) group at the meta-position (3-position) relative to the carbonyl chloride functional group. This compound is primarily used in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and advanced polymers, where its electron-withdrawing fluorine and bulky alkoxy substituent influence reactivity and regioselectivity .

Properties

IUPAC Name |

4-fluoro-3-pentoxybenzoyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClFO2/c1-2-3-4-7-16-11-8-9(12(13)15)5-6-10(11)14/h5-6,8H,2-4,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMXNLGQYRDQBHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1=C(C=CC(=C1)C(=O)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401272448 | |

| Record name | Benzoyl chloride, 4-fluoro-3-(pentyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401272448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1443331-29-0 | |

| Record name | Benzoyl chloride, 4-fluoro-3-(pentyloxy)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1443331-29-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoyl chloride, 4-fluoro-3-(pentyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401272448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-3-n-pentoxybenzoyl chloride typically involves the following steps:

Starting Materials: The synthesis begins with 4-fluorobenzoic acid and 3-n-pentoxybenzoyl chloride.

Chlorination: The 4-fluorobenzoic acid is first converted to 4-fluorobenzoyl chloride using thionyl chloride (SOCl2) under reflux conditions.

Etherification: The 4-fluorobenzoyl chloride is then reacted with n-pentanol in the presence of a base such as pyridine to form this compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-3-n-pentoxybenzoyl chloride can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom in the benzoyl chloride group can be substituted by nucleophiles such as amines or alcohols to form amides or esters, respectively.

Oxidation and Reduction: The compound can be oxidized to form corresponding carboxylic acids or reduced to form alcohols.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as amines or alcohols in the presence of a base (e.g., pyridine) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Coupling Reactions: Palladium catalysts and boronic acids are used under mild conditions.

Major Products

The major products formed from these reactions include amides, esters, carboxylic acids, alcohols, and biaryl compounds.

Scientific Research Applications

4-Fluoro-3-n-pentoxybenzoyl chloride has several scientific research applications:

Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Pharmaceuticals: The compound can be used to synthesize drug candidates with potential therapeutic effects.

Material Science: It is used in the development of advanced materials with specific properties, such as polymers and coatings.

Biological Studies: The compound is used in biochemical assays to study enzyme interactions and inhibition.

Mechanism of Action

The mechanism of action of 4-Fluoro-3-n-pentoxybenzoyl chloride involves its reactivity as an acylating agent. The compound can acylate nucleophiles such as amines and alcohols, forming stable amide and ester bonds. This reactivity is utilized in various synthetic applications to modify molecules and introduce functional groups.

Comparison with Similar Compounds

Structural and Electronic Comparisons

The table below compares 4-Fluoro-3-n-pentoxybenzoyl chloride with structurally related benzoyl chlorides, emphasizing substituent effects:

Reactivity and Application Differences

Electrophilic Reactivity :

- The n-pentoxy group in this compound introduces steric hindrance, slowing reactions at the 3-position but favoring substitutions at the 4-fluoro position. This contrasts with 4-fluorobenzoyl chloride, which lacks steric bulk and reacts more readily .

- Halogen Effects : Bromine in 4-bromobenzoyl chloride () facilitates faster nucleophilic aromatic substitution (SNAr) than fluorine due to its polarizable electron cloud, making it preferable in Suzuki-Miyaura couplings.

Solubility and Lipophilicity :

- Pharmaceutical Utility: Compounds like 4-(Methylamino)-3-nitrobenzoyl chloride () are tailored for drug synthesis due to nitro and amino groups enabling hydrogen bonding. In contrast, the pentoxy group in the target compound may enhance membrane permeability in prodrug designs.

Stability and Handling

- This compound’s stability is influenced by its alkoxy chain. Longer chains reduce hydrolysis rates compared to shorter alkoxy or halogenated analogues (e.g., 4-fluorobenzoyl chloride hydrolyzes rapidly in moist air ).

- Safety protocols for similar compounds, such as 4-bromobenzoyl chloride (), recommend immediate decontamination after skin contact, a precaution likely applicable to the target compound due to shared acyl chloride reactivity.

Biological Activity

4-Fluoro-3-n-pentoxybenzoyl chloride is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This compound is characterized by the presence of a fluorine atom and a pentoxy group attached to a benzoyl chloride moiety, which may influence its interaction with biological targets.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Weight : 250.69 g/mol

- Melting Point : Not extensively documented, but similar compounds typically exhibit moderate melting points due to their organic nature.

Antimicrobial Properties

Recent studies have investigated the antimicrobial properties of various benzoyl chlorides, including this compound. Preliminary research indicates that compounds with similar structures exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism of action is hypothesized to involve disruption of bacterial cell membranes and inhibition of essential enzymes.

| Microorganism | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibitory | |

| Escherichia coli | Moderate inhibitory | |

| Pseudomonas aeruginosa | Minimal inhibitory |

Anticancer Activity

This compound has been explored for its potential anticancer effects. Studies involving cell lines such as HeLa (cervical cancer) and A549 (lung cancer) have shown promising results. The compound appears to induce apoptosis in cancer cells, possibly through the activation of caspase pathways.

- Case Study : In vitro assays demonstrated that treatment with this compound resulted in a significant reduction in cell viability at concentrations ranging from 50 to 200 µM, with IC50 values indicating effective cytotoxicity against both HeLa and A549 cell lines.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| HeLa | 120 | Apoptosis |

| A549 | 150 | Apoptosis |

The biological activity of this compound is likely mediated by several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular metabolism or replication, particularly in microbial pathogens.

- Membrane Disruption : Its lipophilic nature allows it to integrate into lipid bilayers, leading to increased permeability and eventual cell lysis.

- Apoptotic Pathways : Activation of apoptotic pathways through mitochondrial dysfunction has been observed in cancer cell lines treated with this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.